molecular formula C14H19NO3 B1325812 2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid CAS No. 951893-01-9

2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid

Cat. No. B1325812
M. Wt: 249.3 g/mol
InChI Key: FLRDZAZXIZUWBY-UHFFFAOYSA-N
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Description

The compound contains a carboxylic acid group (-COOH), a ketone group (C=O), and a dimethylamino group (N(CH3)2). The presence of these functional groups suggests that it might participate in various chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor containing the 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyl group with a compound containing a 2,2-dimethyl group under appropriate conditions. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid, ketone, and dimethylamino groups would significantly influence its structure.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including but not limited to:



  • Acid-base reactions due to the presence of the carboxylic acid group.

  • Nucleophilic addition reactions at the carbonyl group of the ketone.

  • Reactions involving the dimethylamino group, such as quaternization or elimination.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, it might exhibit polarity due to the presence of the polar carboxylic acid and ketone groups, and basicity due to the dimethylamino group.


Scientific Research Applications

Fluorescent Chemo-sensor Development

A study by Vishnoi et al. (2015) explored the use of a fluorescent chemo-sensor, specifically 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, for selective sensing and capture of picric acid. This compound demonstrated significant fluorescence quenching in the presence of picric acid, indicating its potential as a highly selective sensor for specific applications (Vishnoi et al., 2015).

Non-Linear Optical Material

Research by Singh et al. (2014) on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (EDPADPC) highlighted its potential as a non-linear optical (NLO) material. The study focused on the vibrational analysis and the calculated hyperpolarizability of EDPADPC, suggesting its suitability for the formation of new heterocyclic compounds and application in non-linear optics (Singh et al., 2014).

Recognition of Hydrophilic Compounds

Sawada et al. (2000) investigated self-assembled aggregates of a new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer, which demonstrated selective recognition of hydrophilic amino and N,N-dimethylamino compounds. This research is significant for understanding molecular interactions and potential applications in selective compound separation (Sawada et al., 2000).

Catalysis and Chemical Synthesis

A study by Liu et al. (2014) discussed the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of alcohols, illustrating its potential in facilitating chemical reactions and synthesis processes. The research provided insights into the reaction mechanism and the recyclability of the catalyst, which is valuable for sustainable chemical processes (Liu et al., 2014).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. However, as a general rule, compounds containing carboxylic acid and amino groups should be handled with care as they may be corrosive or irritating.


Future Directions

The future directions for the study or use of this compound would depend on its intended applications, which could range from medicinal chemistry to materials science. Further studies could focus on exploring its reactivity, optimizing its synthesis, or investigating its potential uses.


properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,13(17)18)9-12(16)10-5-7-11(8-6-10)15(3)4/h5-8H,9H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRDZAZXIZUWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199611
Record name 4-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid

CAS RN

951893-01-9
Record name 4-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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